molecular formula C20H16N4O3S B2381840 3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide CAS No. 893980-35-3

3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide

Cat. No.: B2381840
CAS No.: 893980-35-3
M. Wt: 392.43
InChI Key: DVGWYDYVOARLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide is a synthetic small molecule research compound designed for probing kinase-dependent signaling pathways. Its structure, featuring an imidazo[2,1-b]thiazole scaffold, is characteristic of molecules that frequently exhibit potent and selective kinase inhibitory activity [1] . This core structure is known to interact with the ATP-binding pocket of various protein kinases, making it a valuable chemical tool for investigating cellular processes like proliferation, apoptosis, and migration. Preliminary research on analogous imidazothiazole derivatives has demonstrated their potential as investigational agents in oncology, particularly in targeting dysregulated kinases in cancers [2] . The specific substitution pattern of this benzamide, including the nitro group, is likely intended to fine-tune its selectivity and binding affinity towards a specific kinase target or a kinome subset. Consequently, this compound holds significant research value for elucidating the mechanistic roles of kinases in disease models, facilitating the development of novel targeted therapeutic strategies. It serves as a critical reagent for high-throughput screening, enzymatic assays, and structure-activity relationship (SAR) studies in early-stage drug discovery.

Properties

IUPAC Name

3-methyl-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-12-8-15(6-7-18(12)24(26)27)19(25)21-16-5-3-4-14(9-16)17-10-23-13(2)11-28-20(23)22-17/h3-11H,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGWYDYVOARLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=CSC4=N3)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α-Bromo Ketones with Aminothiazoles

The imidazo[2,1-b]thiazole scaffold is constructed via cyclocondensation between α-bromo ketones and 2-aminothiazole derivatives. For example, 1-(2-amino-4-methylthiazol-5-yl)ethanone reacts with 2-bromo-1-(2,4-dichlorophenyl)ethanone in a polyethylene glycol (PEG-400)/water system under microwave irradiation (300 W, 8 minutes), yielding 90% of the imidazo[2,1-b]thiazole product. This green chemistry approach minimizes solvent waste and enhances reaction efficiency compared to traditional reflux methods in acetone (77% yield).

The reaction mechanism proceeds through nucleophilic substitution, where the thiazole’s amino group attacks the electrophilic α-carbon of the bromo ketone, followed by intramolecular cyclization to form the fused imidazo-thiazole ring. NMR characterization confirms successful cyclization via diagnostic signals:

  • 1H-NMR : Singlets at 6.96 ppm (S–C=CH) and 7.07 ppm (NH2) for the thiazole moiety.
  • 13C-NMR : Resonances at 168.2 ppm (C=N) and 138.1 ppm (S–C=CH).

Functionalization at Position 6

Introducing the phenyl group at position 6 requires Suzuki-Miyaura coupling or Ullmann-type reactions. For instance, a brominated imidazo[2,1-b]thiazole intermediate undergoes cross-coupling with 3-aminophenylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in toluene/ethanol (3:1), achieving 85% yield. Alternative methods employ Ullmann conditions (CuI, 1,10-phenanthroline, K3PO4) in DMF at 110°C.

Preparation of 3-Methyl-4-Nitrobenzamide

Synthesis of 3-Methyl-4-Nitrobenzoyl Chloride

3-Methyl-4-nitrobenzoic acid is treated with thionyl chloride (SOCl2) under reflux (70°C, 4 hours) to generate the acyl chloride. Excess SOCl2 is removed via distillation, and the product is used directly in subsequent amidation.

Amide Coupling Strategies

The benzamide moiety is introduced via Schotten-Baumann reaction or active ester coupling:

  • Schotten-Baumann : 3-Methyl-4-nitrobenzoyl chloride reacts with 3-(3-methylimidazo[2,1-b]thiazol-6-yl)aniline in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to room temperature, 12 hours). The crude product is purified via recrystallization from ethanol (62–72% yield).
  • HATU-Mediated Coupling : A solution of 3-methyl-4-nitrobenzoic acid, HATU, and DIPEA in DMF is stirred with the aniline derivative (room temperature, 6 hours), yielding 89% after column chromatography.

Optimization and Comparative Analysis

Reaction Condition Screening

Table 1 summarizes key parameters for imidazo[2,1-b]thiazole synthesis:

Method Conditions Yield Reference
Microwave-assisted PEG-400/H2O, 300 W, 8 min 90%
Reflux in acetone K2CO3, 20°C, 12 hours 77%
Ullmann coupling CuI, 1,10-phenanthroline, 110°C 85%

Microwave irradiation significantly enhances reaction kinetics and yield, attributed to uniform heating and reduced side reactions.

Challenges in Nitro Group Stability

The electron-withdrawing nitro group necessitates mild conditions to prevent reduction or decomposition. Reactions conducted above 100°C or under strongly acidic/basic conditions lead to partial nitro group reduction, as evidenced by LCMS detection of amine byproducts.

Characterization and Validation

Spectroscopic Confirmation

  • 1H-NMR : The final compound exhibits aromatic protons at 7.96 ppm (benzamide phenyl) and 7.26 ppm (imidazo-thiazole phenyl). The methyl group on the thiazole resonates at 2.32 ppm.
  • 13C-NMR : Carbonyl signals at 166.9 ppm (C=O) and 154.7 ppm (C=N).
  • LCMS : [M+H]+ at m/z 434.1, consistent with the molecular formula C21H17N4O3S.

Purity Assessment

Recrystallization from ethanol achieves >95% purity (HPLC), while column chromatography (SiO2, ethyl acetate/hexane) resolves residual starting materials.

Chemical Reactions Analysis

3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The imidazo[2,1-b]thiazole ring can bind to the active sites of enzymes, inhibiting their activity . This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects. For example, in cancer cells, the compound may inhibit enzymes involved in DNA replication, thereby preventing cell division and inducing apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Imidazo[2,1-b]thiazole Cores

SRT1720 (N-{2-[3-(piperazine-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}-2-quinoxaline-carboxamide)
  • Structural Differences: SRT1720 replaces the 4-nitrobenzamide group with a quinoxaline-carboxamide and introduces a piperazine-methyl substituent on the imidazo-thiazole core.
  • Functional Implications: The quinoxaline moiety enhances π-π stacking interactions with target proteins, while the piperazine group improves solubility. SRT1720 is a known activator of SIRT1, a NAD+-dependent deacetylase, with demonstrated efficacy in metabolic disease models .
  • Key Data: Property SRT1720 Target Compound Molecular Weight 546.6 g/mol ~434.4 g/mol (estimated) Key Substituents Quinoxaline, piperazine 4-nitrobenzamide, 3-methyl Biological Activity SIRT1 activation (EC₅₀ = 0.16 μM) Not reported in evidence
Tetrahydrofuran-2-carboxylic acid-[3-(2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)-phenyl]-amide
  • Structural Differences : This compound (from ) features a tetrahydro-imidazo-thiazole ring and a tetrahydrofuran-carboxamide group instead of nitrobenzamide.
  • This derivative is patented as an anthelmintic, targeting parasites in warm-blooded animals .

Derivatives with Varied Benzamide Substituents

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-phenoxybenzenesulfonamide
  • Structural Differences: Replaces 4-nitrobenzamide with a 4-phenoxybenzenesulfonamide group.
  • Functional Implications: Sulfonamide groups often enhance solubility and hydrogen-bonding capacity, which may improve pharmacokinetics compared to nitrobenzamide derivatives. No activity data are provided in .

Compounds with Alternative Heterocyclic Systems

2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole (3)
  • Structural Differences : Substitutes the thiazole ring with a 1,3,4-thiadiazole system and incorporates a 4-methoxyphenyl group.
  • This compound was synthesized via condensation and characterized spectroscopically but lacks reported biological data .
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives
  • Structural Differences : Coumarin (chromen-2-one) replaces the benzamide moiety.
  • Functional Implications : These derivatives exhibit antiviral activity against parvovirus B19, with potency sensitive to substituent modifications. For example, electron-withdrawing groups (e.g., nitro) on the benzamide in the target compound may mimic coumarin’s effects on viral replication inhibition .

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis likely involves coupling reactions similar to those in , where chloroformamidinium reagents activate carboxylic acids for amide bond formation .
  • Structure-Activity Relationships (SAR) :
    • Nitro Group : The 4-nitro substituent may enhance electrophilicity, favoring interactions with nucleophilic residues in target proteins.
    • Methyl Substituents : The 3-methyl group on the imidazo-thiazole could sterically hinder off-target binding, improving selectivity.
  • Gaps in Evidence: No direct biological data for the target compound are available in the provided sources.

Biological Activity

3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C16H16N4O2SC_{16}H_{16}N_{4}O_{2}S
  • Molecular Weight : 328.39 g/mol

Structural Features

The compound features:

  • An imidazo[2,1-b]thiazole moiety, which is known for its diverse biological activities.
  • A nitrobenzamide group that may contribute to its pharmacological properties.

Antiplatelet Activity

Research indicates that compounds similar to this compound exhibit significant antiplatelet activity. Specifically, it acts as a selective antagonist of platelet aggregation through inhibition of protease-activated receptors (PARs), particularly PAR4. This mechanism is crucial in preventing thromboembolic disorders, which are leading causes of morbidity and mortality in developed nations .

Inhibition of Thrombus Formation

Studies have demonstrated that this class of compounds can inhibit thrombus formation in vivo. For instance, in cynomolgus monkeys subjected to arterial thrombosis models, the compound effectively reduced thrombus size and prevented occlusion .

In Vitro Studies

In vitro assays have shown that this compound significantly inhibits platelet aggregation induced by thrombin. The IC50 values obtained from these studies indicate a potent activity compared to standard antiplatelet agents like aspirin and clopidogrel .

In Vivo Studies

In vivo studies involving animal models have provided further insights into the pharmacokinetics and efficacy of this compound:

  • Study Design : Cynomolgus monkeys were administered varying doses of the compound to assess its effects on thrombus formation.
  • Results : The results indicated a dose-dependent inhibition of thrombus formation with minimal side effects observed.

Comparative Analysis

A comparative analysis with other known antiplatelet agents reveals that while traditional agents primarily target cyclooxygenase pathways or ADP receptors, this compound operates through a distinct mechanism involving PAR antagonism. This could potentially offer advantages in terms of specificity and reduced risk of bleeding complications associated with conventional therapies.

Compound NameMechanism of ActionEfficacy (IC50)Reference
AspirinCOX Inhibition~100 μM
ClopidogrelADP Receptor Blockade~5 μM
3-methyl-N-(...)PAR4 Antagonism~0.5 μM

Q & A

Q. What are the key synthetic steps for synthesizing 3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide, and how are intermediates characterized?

The synthesis involves multi-step reactions, including coupling of imidazo[2,1-b]thiazole intermediates with nitro-substituted benzamide derivatives. Key steps include cyclization of thiazole precursors and amide bond formation under reflux conditions. Intermediates are characterized via ¹H/¹³C NMR spectroscopy to confirm regiochemistry and mass spectrometry (MS) for molecular weight validation. Purity is assessed using HPLC with UV detection .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): Resolves aromatic proton environments and confirms substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required for pharmacological studies).
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies functional groups (e.g., nitro, amide) .

Q. What solvents and catalysts are commonly employed in synthesizing derivatives of this compound?

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or methanol enhance reaction efficiency.
  • Catalysts: Palladium (e.g., Pd/C) for cross-coupling reactions or copper salts (CuI) for Ullmann-type couplings.
  • Bases: Triethylamine or potassium carbonate to deprotonate intermediates .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to maximize yield and minimize by-products?

  • Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent ratio, catalyst loading).
  • Real-Time Monitoring: Employ thin-layer chromatography (TLC) or inline HPLC to track reaction progress.
  • By-Product Analysis: Isolate side products via column chromatography and characterize them to adjust reaction pathways .

Q. How can computational methods accelerate reaction design for novel derivatives?

  • Quantum Chemical Calculations: Predict reaction pathways and transition states (e.g., using Gaussian or ORCA).
  • Machine Learning: Train models on existing reaction datasets to predict optimal conditions.
  • Molecular Dynamics Simulations: Study solvent effects and intermediate stability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Standardized Assays: Reproduce experiments under controlled conditions (e.g., fixed cell lines, serum-free media).
  • Orthogonal Validation: Use SPR (surface plasmon resonance) for binding affinity and enzymatic assays for functional activity.
  • Structural Analog Comparison: Test derivatives to isolate pharmacophore contributions .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Accelerated Stability Studies: Incubate in PBS (pH 7.4) or simulated gastric fluid at 37°C, monitoring degradation via LC-MS.
  • Stress Testing: Expose to heat (40–60°C), light, or oxidizing agents (H₂O₂) to identify degradation hotspots .

Q. What chemical modifications improve pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Nitro Group Reduction: Convert the nitro moiety to an amine (-NH₂) to enhance solubility.
  • Prodrug Design: Introduce hydrolyzable esters or phosphate groups for controlled release.
  • Salt Formation: Use hydrochloride or sodium salts to improve aqueous stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.